molecular formula C21H19ClN6O B2810126 N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide CAS No. 890943-91-6

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

Cat. No.: B2810126
CAS No.: 890943-91-6
M. Wt: 406.87
InChI Key: CKGDTGDAEWXFFD-UHFFFAOYSA-N
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Description

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a synthetic pyrazolo[3,4-d]pyrimidine derivative with a hydrazide functional group. Its molecular formula is C₁₅H₁₅ClN₆O, and it has a molecular weight of 330.77 g/mol . The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3-chloro-4-methylphenyl group and at the 4-position with a propanehydrazide chain bearing a 3-phenyl moiety. Key physicochemical properties include a logP of 3.1156, indicating moderate lipophilicity, and a polar surface area of 72.191 Ų, suggesting moderate solubility in aqueous media . The compound’s stereochemistry is achiral, and its hydrogen bonding capacity includes 5 acceptors and 2 donors, which may influence its pharmacokinetic behavior .

Properties

IUPAC Name

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O/c1-14-7-9-16(11-18(14)22)28-21-17(12-25-28)20(23-13-24-21)27-26-19(29)10-8-15-5-3-2-4-6-15/h2-7,9,11-13H,8,10H2,1H3,(H,26,29)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGDTGDAEWXFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(i) N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide

  • Structural Difference : The propanehydrazide chain in the target compound is replaced with a 4-methoxybenzohydrazide group.
  • Impact: The methoxy group increases polarity (higher hydrogen bonding capacity) and may enhance solubility compared to the 3-phenylpropanehydrazide chain.
  • Biological Relevance : Methoxy-substituted aromatic rings are common in antitumor agents due to their ability to modulate enzyme interactions.

(ii) 2-Hydroxybenzaldehyde [1-(4-Chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]hydrazone (VIIa)

  • Structural Difference : Features a hydrazone linker with a 2-hydroxybenzaldehyde group instead of a hydrazide.
  • Biological Activity : Demonstrates potent antitumor activity with IC₅₀ values of 0.326–4.31 µM across 57 cancer cell lines .
  • Key Insight : The hydrazone moiety and hydroxy group may enhance DNA intercalation or kinase inhibition, which the target compound’s hydrazide group might lack .

(iii) N'-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide

  • Structural Difference : Substitutes the 3-chloro-4-methylphenyl group with a 4-fluorophenyl ring and replaces the propanehydrazide with a 4-methylbenzohydrazide.
  • Impact : Fluorine’s electronegativity may improve metabolic stability, while the methyl group on the benzohydrazide could increase steric hindrance .

Analogues with Modified Core or Side Chains

(i) 1-(3-Chloro-4-methylphenyl)-N-[2-(diethylamino)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine

  • Structural Difference: Replaces the hydrazide chain with a diethylaminoethylamine group.
  • Biological Relevance: Aminoalkyl chains are common in kinase inhibitors (e.g., imatinib) for improved target binding .

(ii) Benzothiazole-Pyrazolo[3,4-d]pyrimidine Hybrids

  • Structural Difference : Incorporates a benzothiazole ring at the 1-position of the pyrazolo[3,4-d]pyrimidine core.
  • Biological Activity: Exhibits dual antimicrobial (e.g., activity against P. aeruginosa) and anti-inflammatory properties, with compound 3j showing significant analgesic effects .
  • Key Insight : The benzothiazole moiety introduces π-π stacking interactions, which may enhance binding to microbial enzymes or inflammatory mediators .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP Polar Surface Area (Ų) Key Functional Groups
Target Compound 330.77 3.1156 72.191 3-Phenylpropanehydrazide
VIIa ~350 (estimated) ~2.5 ~85 Hydrazone, 2-hydroxybenzaldehyde
4-Methoxybenzohydrazide ~360 (estimated) ~2.8 ~90 4-Methoxybenzohydrazide
Diethylaminoethylamine Derivative 358.87 ~4.0 ~65 Diethylaminoethylamine

Q & A

Q. What are the foundational synthetic routes for N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core functionalization. Key steps include:

Nucleophilic substitution : Reacting halogenated intermediates (e.g., 3-chloro-4-methylphenyl derivatives) with hydrazide groups under anhydrous conditions ().

Coupling reactions : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction ().

Purification : Chromatography (silica gel or reverse-phase) and recrystallization (isopropyl alcohol/ethyl acetate) to achieve >95% purity ().
Table 1 : Comparison of Key Synthetic Steps

StepReagents/ConditionsYieldReference
Core HalogenationBr₂, H₂SO₄, 110°C29%
Boc ProtectionBoc₂O, DMAP, DMF88%
Hydrazide CouplingHATU, DCM, RT70-80%

Q. How can researchers confirm structural integrity post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Verify substituent positions (e.g., aromatic protons at δ 6.78–8.62 ppm for phenyl groups) ().
  • IR Spectroscopy : Identify functional groups (e.g., NH stretches at 3295 cm⁻¹, C=O at 1730 cm⁻¹) ().
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 317 for pyrazolo[3,4-d]pyrimidine derivatives) ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data across studies?

  • Methodological Answer : Discrepancies (e.g., NMR shifts varying by ±0.5 ppm) may arise from solvent polarity, impurities, or tautomerism. Strategies include:
  • Control Experiments : Re-run spectra under identical conditions (e.g., DMSO-d6 vs. CDCl₃) ().
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals ().
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts ().

Q. What strategies optimize reaction yields during scale-up?

  • Methodological Answer :
  • Catalyst Screening : Test Pd₂(dba)₃/XPhos vs. Pd(PPh₃)₄ for coupling efficiency ().
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions ().
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C → 80°C with 20% yield increase) ().

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 3-chloro-4-methylphenyl with 4-fluorophenyl) and test bioactivity ().
  • Enzyme Assays : Evaluate kinase inhibition (IC₅₀) using ADP-Glo™ assays ().
  • Molecular Docking : Map binding interactions with targets (e.g., EGFR tyrosine kinase) using AutoDock Vina ().

Data Contradiction Analysis

Q. Why do reported melting points vary for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Variations (e.g., 220–320°C in vs. 180–200°C in ) stem from:
  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing ().
  • Purity : Impurities ≥5% lower observed melting points ().
    Table 2 : Melting Point Variability
DerivativeSolventMelting Point (°C)Reference
Compound 5Ethanol220–222
Compound 8aAcetonitrile180–182

Biological Evaluation

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • Methodological Answer :
  • Cell Viability (MTT Assay) : Test against HeLa or MCF-7 cells (IC₅₀ values <10 µM indicate potency) ().
  • Apoptosis Markers : Measure caspase-3 activation via Western blot ().
  • Cell Cycle Analysis : Use flow cytometry to assess G1/S arrest ().

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